Computed LogP: 2-Methylpiperidine vs. 3-Methyl and 4-Methyl Regioisomers
The target compound exhibits a computed LogP of 2.06, compared to 1.91 for both the 3-methylpiperidine and 4-methylpiperidine regioisomers . This represents a +0.14 log unit increase, which translates to approximately 38% higher predicted octanol-water partition coefficient and may influence membrane permeability, aqueous solubility, and non-specific protein binding in biological assays.
| Evidence Dimension | Computed logP (partition coefficient) |
|---|---|
| Target Compound Data | 2.06 |
| Comparator Or Baseline | 5-Methyl-4-[(3-methylpiperidin-1-yl)methyl]isoxazole-3-carboxylic acid (CAS 1119451-01-2): 1.91; 5-Methyl-4-[(4-methylpiperidin-1-yl)methyl]isoxazole-3-carboxylic acid (CAS 1119452-18-4): 1.91 |
| Quantified Difference | +0.14 log units vs. both regioisomers (~38% higher P) |
| Conditions | Computed by same algorithm (Leyan platform); no experimental logP available for this series |
Why This Matters
In drug discovery, a 0.14 logP difference can shift a compound across critical thresholds for CNS penetration (logP 2–3) or oral absorption, making the 2-methyl isomer a distinct starting point for SAR exploration compared to the 3- and 4-methyl analogs.
